![molecular formula C16H14N2O2 B15401192 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 1-(4-methylphenyl)-, methyl ester](/img/structure/B15401192.png)
1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 1-(4-methylphenyl)-, methyl ester
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Description
1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 1-(4-methylphenyl)-, methyl ester is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Biological Activity
1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 1-(4-methylphenyl)-, methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo-pyridine scaffold with a carboxylic acid group at the 6-position and a methyl ester derivative. Its molecular formula is C12H12N2O2 with a molecular weight of approximately 220.24 g/mol.
Biological Activity Overview
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit various biological activities, particularly in oncology and neuropharmacology. The following sections detail specific activities and mechanisms.
1. Fibroblast Growth Factor Receptor (FGFR) Inhibition
- Target : The primary target for this compound is the FGFR family.
- Mode of Action : It inhibits FGFR signaling pathways, which are crucial in cancer cell proliferation and survival.
- Result : Inhibition leads to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines.
2. Phosphodiesterase (PDE) Inhibition
- Some derivatives of pyrrolo[2,3-b]pyridine have been identified as selective inhibitors of phosphodiesterase 4B (PDE4B), which plays a role in inflammatory responses. For instance, certain analogs showed IC50 values ranging from 0.11 to 1.1 μM against PDE4B, demonstrating potential for treating inflammatory diseases .
Case Studies
- Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives. The results indicated that these compounds significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli, suggesting their utility in treating inflammatory diseases .
- Cancer Research : Another research highlighted the ability of similar compounds to inhibit tumor growth in xenograft models by targeting FGFR pathways. This demonstrates their potential as therapeutic agents in cancer treatment.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 1-(4-methylphenyl)pyrrolo[2,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-11-3-6-13(7-4-11)18-10-9-12-5-8-14(16(19)20-2)17-15(12)18/h3-10H,1-2H3 |
InChI Key |
HDRZXMNVRTUAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC3=C2N=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.